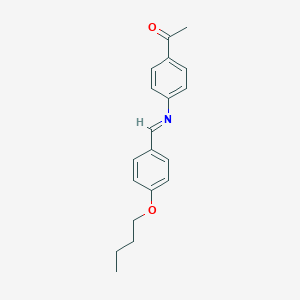

N-(4-Butoxybenzylidene)-4-acetylaniline

Description

Properties

IUPAC Name |

1-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-3-4-13-22-19-11-5-16(6-12-19)14-20-18-9-7-17(8-10-18)15(2)21/h5-12,14H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSNPDHAHJRADR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336418 |

Source

|

| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17224-18-9 |

Source

|

| Record name | 1-[4-[[(4-Butoxyphenyl)methylene]amino]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17224-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Butoxybenzylidene)-4-acetylaniline

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the Schiff base liquid crystal, N-(4-Butoxybenzylidene)-4-acetylaniline. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the synthesis and analysis of calamitic liquid crystals. The guide delves into the causal relationships behind the experimental design, ensuring a robust and reproducible scientific narrative.

Introduction: The Significance of Schiff Base Liquid Crystals

Schiff bases, compounds containing an azomethine (-C=N-) group, are a cornerstone in the development of thermotropic liquid crystals. Their synthesis is typically straightforward, and their rigid molecular structure, often composed of linked phenyl rings, is conducive to the formation of mesophases. The this compound molecule is a quintessential example of a calamitic (rod-shaped) liquid crystal, where the interplay of a rigid core and flexible terminal groups dictates its mesomorphic behavior.

The molecular architecture features a central imine linkage that connects two aromatic rings. This rigid core is essential for the anisotropic properties that define liquid crystals. The terminal butoxy group provides flexibility, influencing the melting point and the temperature range of the liquid crystalline phase. On the other end, the acetyl group contributes to the molecule's polarity and can influence its alignment in an electric field, a critical property for display technologies. Understanding the synthesis and characterization of this compound provides a fundamental framework for the rational design of new liquid crystalline materials with tailored properties.

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between 4-butoxybenzaldehyde and 4-aminoacetophenone. This nucleophilic addition-elimination reaction is a classic method for forming the imine bond characteristic of Schiff bases.

Causality of Experimental Choices

The selection of reactants is straightforward, as they directly provide the two key components of the target molecule. The choice of solvent and catalyst, however, is critical for reaction efficiency and purity of the product.

-

Solvent: Absolute ethanol is a common solvent for this reaction. It effectively dissolves the reactants and allows for the reaction to proceed at a moderate reflux temperature. Its polarity is also suitable for the crystallization of the final product upon cooling.

-

Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This significantly increases the reaction rate.

Experimental Protocol

Materials:

-

4-Butoxybenzaldehyde

-

4-Aminoacetophenone (4-acetylaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 4-butoxybenzaldehyde in a minimal amount of absolute ethanol.

-

To this solution, add one equivalent of 4-aminoacetophenone.

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution as crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Caption: Synthesis workflow for this compound.

Molecular Structure and Functional Groups

The structure of this compound is characterized by several key functional groups that dictate its chemical and physical properties.

Caption: Key functional moieties of the target molecule.

In-depth Characterization

A thorough characterization of the synthesized this compound is essential to confirm its structure, purity, and liquid crystalline properties.

Spectroscopic Analysis

4.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. The disappearance of the N-H stretching bands from 4-aminoacetophenone and the C=O stretching band from 4-butoxybenzaldehyde, coupled with the appearance of a new C=N stretching band, confirms the formation of the Schiff base.

-

C=N (Imine) Stretch: A strong absorption band is expected in the region of 1610-1630 cm⁻¹. This is a key indicator of Schiff base formation.

-

C=O (Acetyl) Stretch: A strong band around 1670-1680 cm⁻¹ corresponds to the carbonyl group of the acetyl moiety.

-

C-O (Ether) Stretch: An absorption band in the range of 1240-1260 cm⁻¹ is characteristic of the aryl-alkyl ether linkage of the butoxy group.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the butoxy group.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of the protons and carbons.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the imine proton (-CH=N-), and the protons of the butoxy and acetyl groups. The imine proton typically appears as a singlet in the downfield region (around 8.3-8.6 ppm). The aromatic protons will appear as multiplets in the range of 6.9-8.0 ppm. The protons of the butoxy group will show characteristic signals for the -OCH₂-, -(CH₂)₂-, and -CH₃ groups in the upfield region. The acetyl protons will be a sharp singlet around 2.6 ppm.

-

¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule. Key signals include the imine carbon (around 160 ppm), the carbonyl carbon of the acetyl group (around 197 ppm), and the aromatic carbons (in the 114-155 ppm range). The carbons of the butoxy group will appear in the upfield region.

4.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Schiff bases typically exhibit two characteristic absorption bands.[1]

-

π → π* transition: An intense absorption band is expected in the range of 250-290 nm, corresponding to the electronic transition within the aromatic rings.

-

n → π* transition: A less intense band at a longer wavelength, typically around 320-360 nm, is attributed to the electronic transition involving the non-bonding electrons of the imine nitrogen.[2]

Characterization Data Summary

| Technique | Key Feature | Expected Value/Region | Reference |

| FT-IR | C=N Stretch | 1610-1630 cm⁻¹ | [1] |

| C=O Stretch | 1670-1680 cm⁻¹ | ||

| C-O Stretch | 1240-1260 cm⁻¹ | ||

| ¹H NMR | Imine Proton (-CH=N-) | ~8.3-8.6 ppm (singlet) | |

| Aromatic Protons | 6.9-8.0 ppm (multiplets) | ||

| Acetyl Protons (-COCH₃) | ~2.6 ppm (singlet) | ||

| ¹³C NMR | Imine Carbon (-C=N-) | ~160 ppm | |

| Carbonyl Carbon (-C=O) | ~197 ppm | ||

| UV-Vis | π → π* transition | 250-290 nm | [1][2] |

| n → π* transition | 320-360 nm | [2] |

Thermal Analysis: Unveiling Mesomorphic Behavior

The liquid crystalline properties of this compound are investigated using thermal analysis techniques.

4.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes of phase transitions. A typical DSC thermogram for a calamitic liquid crystal will show endothermic peaks corresponding to the transitions from the crystalline solid to the liquid crystalline phase (e.g., nematic) and from the liquid crystalline phase to the isotropic liquid. The temperatures at which these peaks occur are the transition temperatures.

4.3.2. Polarizing Optical Microscopy (POM)

POM is a crucial technique for identifying the type of liquid crystalline phase. When viewed between crossed polarizers, different liquid crystal phases exhibit characteristic optical textures. For a nematic phase, which is expected for this type of molecule, textures such as Schlieren or marbled patterns are typically observed. By heating the sample on a hot stage under the microscope, the phase transitions can be visually confirmed at the temperatures determined by DSC.

Potential Applications

Schiff base liquid crystals like this compound are of significant interest for various applications due to their unique electro-optical properties.

-

Display Technologies: Their ability to align in an electric field allows for the modulation of light, a fundamental principle behind liquid crystal displays (LCDs).

-

Optical Switching: The change in refractive index upon phase transition can be utilized in optical switching devices.

-

Sensors: The sensitivity of their mesophases to external stimuli like temperature and electric fields makes them potential candidates for sensor applications.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of the key characterization techniques required to verify its structure and elucidate its liquid crystalline properties. The causal relationships behind the experimental choices have been highlighted to provide a deeper understanding of the synthetic process. The combination of spectroscopic and thermal analysis techniques provides a robust framework for the characterization of this and similar Schiff base liquid crystals, paving the way for the development of new materials with tailored functionalities for advanced applications.

References

Sources

An In-depth Technical Guide to the Mesomorphic Behavior of N-(4-Butoxybenzylidene)-4-acetylaniline

Introduction: The Significance of Schiff Base Liquid Crystals

Schiff bases, or imines, are a prominent class of organic compounds that have been extensively studied for their rich mesomorphic properties.[1] The defining feature of a Schiff base is the azomethine group (-CH=N-), which provides a rigid linkage between aromatic cores, a key characteristic for the formation of liquid crystalline phases.[2] The discovery of N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), a compound exhibiting a nematic phase at room temperature, was a pivotal moment in liquid crystal research, paving the way for their application in display technologies and other advanced materials.[3][4]

The molecular architecture of Schiff base liquid crystals, characterized by a rigid core and flexible terminal groups, allows for a high degree of tunability. Minor modifications to the molecular structure can significantly impact the type of mesophase, transition temperatures, and other physicochemical properties.[4] N-(4-Butoxybenzylidene)-4-acetylaniline belongs to this class of materials, and its structure suggests a strong potential for exhibiting liquid crystalline behavior. This guide will explore its synthesis, characterization, and predicted mesomorphic properties based on established structure-property relationships.

Molecular Structure and Synthesis

The molecular structure of this compound features a central rigid core composed of two benzene rings linked by an imine group. One of the benzene rings is substituted with a flexible butoxy group (-OC₄H₉), while the other is terminated with an acetyl group (-COCH₃). This combination of a flexible alkoxy chain and a polar acetyl group is expected to influence the intermolecular interactions and, consequently, the mesomorphic behavior.

Predicted Molecular Structure

Sources

- 1. Structure-property relationship of highly π-conjugated Schiff-base moiety in liquid crystal diepoxide polymerization and mesophases stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]

- 4. asianpubs.org [asianpubs.org]

A Guide to the Spectroscopic Characterization of N-(4-Butoxybenzylidene)-4-acetylaniline

Introduction

N-(4-Butoxybenzylidene)-4-acetylaniline is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). These compounds are pivotal in various scientific fields, including the development of liquid crystals, corrosion inhibitors, and biologically active agents. The precise elucidation of their molecular structure is a prerequisite for understanding their function and for quality control in synthesis.

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, my objective is not merely to list procedures but to explain the causal relationships behind experimental choices and spectral interpretations. We will delve into Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Each technique offers a unique piece of the structural puzzle, and their combined application provides a self-validating system for unambiguous molecular identification.[1][2]

Molecular Structure Overview

Before analyzing the spectral data, it is essential to visualize the molecule's structure. This compound is comprised of a central imine (-CH=N-) linkage connecting two substituted benzene rings. One ring is para-substituted with a butoxy group (-O-C₄H₉), and the other is para-substituted with an acetyl group (-CO-CH₃).

Figure 1: Molecular Structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[3][4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, leading to vibrational excitation. An FT-IR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹), creating a unique "molecular fingerprint." For this compound, we expect to identify key vibrations corresponding to the C=O (ketone), C=N (imine), C-O (ether), and aromatic C=C bonds.

Experimental Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. The transparency is crucial to minimize light scattering.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Interpretation and Data

The FT-IR spectrum provides direct evidence for the key functional groups formed during the synthesis. The disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) from the starting 4-butoxybenzaldehyde and the primary amine N-H stretches (around 3300-3400 cm⁻¹) from 4-acetylaniline, coupled with the appearance of a strong C=N imine peak, confirms the condensation reaction.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3050-3080 | C-H Stretch | Aromatic C-H |

| ~2870-2960 | C-H Stretch | Aliphatic C-H (Butoxy & Acetyl) |

| ~1685 | C=O Stretch | Acetyl Ketone [5] |

| ~1625 | C=N Stretch | Imine (Azomethine) [6] |

| ~1595-1605 | C=C Stretch | Aromatic Rings |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) |

| ~1030 | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) |

| ~830 | C-H Bend | para-Disubstituted Benzene (Out-of-plane) |

Table 1: Key FT-IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.[7] For organic molecules, the most important transitions are those involving π and non-bonding (n) electrons. This compound possesses an extended conjugated system, including two aromatic rings and the C=N imine bridge, which gives rise to characteristic π → π* transitions. The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent polarity.

Experimental Protocol

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO) at a concentration of approximately 1x10⁻³ M. The solvent must be transparent in the wavelength range of interest.

-

Perform a serial dilution to obtain a final concentration of approximately 1x10⁻⁵ M. This concentration is chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1-1.0 AU).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one quartz cuvette with the pure solvent to serve as the reference.

-

Fill a second matched quartz cuvette with the sample solution.

-

Scan the sample from approximately 200 to 500 nm.

-

Spectral Interpretation and Data

The UV-Vis spectrum of a Schiff base typically shows two or three main absorption bands.[8][9] The high-energy band in the 200-300 nm region is attributed to π → π* transitions within the aromatic rings. A second, often more intense band at longer wavelengths (300-400 nm) corresponds to the π → π* transition of the entire conjugated system, including the imine group. A third, much weaker band, which is sometimes obscured, may appear at even longer wavelengths due to the formally forbidden n → π* transition of the imine nitrogen's lone pair.[10]

| λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition | Assignment |

| ~275-295 | High | π → π | Benzene Rings |

| ~350-380 | High | π → π | Extended Conjugated System (-C₆H₄-CH=N-C₆H₄-) |

| ~400-430 | Low | n → π* | Imine Nitrogen Lone Pair |

Table 2: Expected UV-Vis absorption bands for this compound in a polar solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[3]

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy maps the chemical environment of every proton in the molecule. The position of a signal (chemical shift, δ, in ppm) indicates the electronic environment of the proton, the signal's area (integration) corresponds to the number of protons it represents, and the signal's splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

Spectral Interpretation and Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |

| ~8.4 | Singlet (s) | 1H | -CH=N- (Imine) | The imine proton is highly deshielded due to the electronegativity of the nitrogen and its position within the conjugated system. |

| ~7.9-8.0 | Doublet (d) | 2H | Aromatic (ortho to -COCH₃) | Deshielded by the electron-withdrawing acetyl group. |

| ~7.8 | Doublet (d) | 2H | Aromatic (ortho to -CH=N-) | Deshielded by the imine group. |

| ~7.2-7.3 | Doublet (d) | 2H | Aromatic (ortho to -N=CH-) | Shielded relative to the other aromatic protons on this ring. |

| ~6.9-7.0 | Doublet (d) | 2H | Aromatic (ortho to -O-Bu) | Shielded by the electron-donating effect of the butoxy group. |

| ~4.0 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₂-CH₃ | Adjacent to the electronegative oxygen atom. |

| ~2.6 | Singlet (s) | 3H | -CO-CH₃ | Protons on a methyl group attached to a carbonyl. |

| ~1.7-1.8 | Multiplet (m) | 2H | -O-CH₂-CH₂ -CH₂-CH₃ | Standard aliphatic region. |

| ~1.4-1.5 | Multiplet (m) | 2H | -O-CH₂-CH₂-CH₂ -CH₃ | Standard aliphatic region. |

| ~0.9-1.0 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₂-CH₃ | Terminal methyl group of the butoxy chain. |

Table 3: Predicted ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy detects the carbon nuclei and provides a distinct signal for each chemically non-equivalent carbon atom in the molecule. The chemical shift values are indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: The procedure is similar to ¹H NMR, though longer acquisition times are typically required due to the low natural abundance of the ¹³C isotope.

Spectral Interpretation and Data:

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~197 | C =O (Acetyl) | The carbonyl carbon is one of the most deshielded signals in the spectrum. |

| ~162 | C =N (Imine) | The imine carbon is also significantly deshielded. |

| ~160 | Aromatic C (C-O) | Attached to the highly electronegative oxygen atom. |

| ~120-150 | Aromatic C's | Aromatic carbons typically appear in this range. Specific assignments can be complex. |

| ~68 | -O-C H₂- | Aliphatic carbon directly attached to oxygen. |

| ~31 | -O-CH₂-C H₂- | Aliphatic carbon. |

| ~26 | -CO-C H₃ | Acetyl methyl carbon. |

| ~19 | -O-CH₂-CH₂-C H₂- | Aliphatic carbon. |

| ~14 | -C H₃ (Butoxy) | Terminal aliphatic methyl carbon. |

Table 4: Predicted ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS)

Principle & Rationale

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating structural evidence.

Experimental Protocol

-

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) for producing a protonated molecule [M+H]⁺ or Electron Impact (EI) for generating a molecular ion M⁺˙ and fragments.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Spectral Interpretation and Data

The molecular formula of this compound is C₁₉H₂₁NO₂. The expected monoisotopic mass is approximately 295.16 g/mol .

-

Molecular Ion Peak: In an ESI spectrum, the base peak would likely be the protonated molecule [M+H]⁺ at m/z ≈ 296.17. In an EI spectrum, the molecular ion M⁺˙ would be observed at m/z ≈ 295.16.

-

Key Fragmentation: The molecule can fragment at several key points, providing structural clues. Common fragmentation pathways include cleavage on either side of the imine bond and loss of the butoxy or acetyl groups.

| m/z (approx.) | Proposed Fragment |

| 295/296 | [M]⁺˙ or [M+H]⁺ (Molecular Ion) |

| 238/239 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 176 | [C₁₁H₁₄O]⁺ (Butoxybenzylidene fragment) |

| 120 | [C₈H₈N]⁺ (Acetylaniline fragment) |

| 43 | [CH₃CO]⁺ (Acetyl fragment) |

Table 5: Expected key fragments in the mass spectrum.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an unshakeable structural confirmation.

Figure 2: Integrated workflow for spectroscopic structure confirmation.

This integrated approach provides a self-validating system. FT-IR confirms the presence of the key functional groups (imine, ketone, ether). UV-Vis verifies the extended electronic conjugation expected from this structure. NMR spectroscopy provides a detailed map of the proton and carbon skeleton, confirming the specific arrangement of atoms and substituents. Finally, mass spectrometry confirms the exact molecular weight and elemental composition, leaving no ambiguity as to the identity of the synthesized compound.

References

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Chemical and Pharmaceutical Sciences.

-

Organic Chemistry/Spectroscopy. (n.d.). Wikibooks. Retrieved January 13, 2026, from [Link]

- Principles of Organic Spectroscopy. (n.d.). Open Access Journals.

-

Spectroscopy - Organic Analysis. (2025, December 16). Britannica. Retrieved January 13, 2026, from [Link]

-

UV-Vis spectra of Schiff base ligand and its metal (II) complexes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. (2023, May). ResearchGate. Retrieved January 13, 2026, from [Link]

-

What Is Organic Spectroscopy? - Chemistry For Everyone. (2025, February 9). YouTube. Retrieved January 13, 2026, from [Link]

-

Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. (2024, July 26). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. (2017, May 10). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020, February 25). ResearchGate. Retrieved January 13, 2026, from [Link]

-

N-(4-Methoxybenzylidene)-4-methoxyaniline. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Synthesis, growth and characterization of benzylideneaniline compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). (2017, January 25). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

N-(4-methoxybenzylidene)aniline. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

N-(4-Methoxyphenyl)Acetamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). (2025, August 5). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

N-[4-Methoxybenzylidene]-N'-[4'-nitrobenzylidene]-azine. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

(PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of N-(4-Butoxybenzylidene)-4-acetylaniline

An In-Depth Technical Guide to the Molecular Structure of N-(4-Butoxybenzylidene)-4-acetylaniline

Introduction

This compound is a fascinating organic compound that belongs to the class of Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group). This particular molecule has garnered interest due to its liquid crystalline properties, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The unique molecular architecture of this compound, featuring a semi-rigid core and flexible terminal groups, gives rise to these mesomorphic phases.

Schiff bases are not only pivotal in the realm of materials science for applications in liquid crystal displays (LCDs) and optical sensors but also hold significant promise in the field of drug development.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, make them attractive scaffolds for medicinal chemists.[3]

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular structure of this compound. We will delve into its synthesis, spectroscopic characterization, and a detailed analysis of its molecular geometry. While the single-crystal X-ray diffraction data for this specific compound is not publicly available, we will leverage data from closely related and structurally analogous compounds to provide a robust and insightful examination of its structural parameters and intermolecular interactions.

Synthesis and Spectroscopic Characterization

The synthesis and characterization of this compound are fundamental steps in understanding its molecular structure and properties. The most common and efficient method for its preparation is through a condensation reaction.

Synthesis Protocol

The synthesis of this compound is typically achieved via the condensation of 4-butoxybenzaldehyde and 4-acetylaniline. This reaction is often carried out in an alcoholic solvent and may be catalyzed by a few drops of a weak acid.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-butoxybenzaldehyde (1 equivalent) in absolute ethanol.

-

Addition of Amine: To this solution, add 4-acetylaniline (1 equivalent) and a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show a characteristic absorption band for the C=N (imine) stretching vibration in the region of 1600-1630 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic rings and the aliphatic butoxy chain, and a strong C=O stretching band for the acetyl group around 1670-1680 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide key signals confirming the structure. A singlet in the range of δ 8.3-8.6 ppm is characteristic of the azomethine proton (-CH=N-). Aromatic protons would appear in the δ 6.9-8.0 ppm region. The protons of the butoxy group and the acetyl group would be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the azomethine carbon around δ 158-162 ppm. The carbonyl carbon of the acetyl group would appear significantly downfield, typically above δ 195 ppm. Aromatic carbons and the carbons of the butoxy chain would have characteristic chemical shifts.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (295.38 g/mol ), confirming its elemental composition.

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peak/Signal | Expected Region |

| FT-IR | C=N stretch (imine) | 1600-1630 cm⁻¹ |

| C=O stretch (acetyl) | 1670-1680 cm⁻¹ | |

| ¹H NMR | -CH=N- (azomethine proton) | δ 8.3-8.6 ppm |

| Aromatic protons | δ 6.9-8.0 ppm | |

| -OCH₂- (butoxy) | δ ~4.0 ppm | |

| -COCH₃ (acetyl) | δ ~2.6 ppm | |

| ¹³C NMR | -C H=N- (azomethine carbon) | δ 158-162 ppm |

| -C =O (carbonyl carbon) | > δ 195 ppm | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 295 |

Molecular Structure and Geometry

The molecular geometry of this compound is a key determinant of its physical and chemical properties, including its liquid crystalline behavior.

Overview of the Molecular Structure

The molecule consists of a central, relatively rigid core composed of two phenyl rings linked by an azomethine bridge. One phenyl ring is substituted with a flexible butoxy group at the para position, while the other is substituted with an acetyl group, also at the para position. This combination of a rigid core and flexible/polar terminal groups is a common feature of calamitic (rod-like) liquid crystals.

Caption: .

Bond Lengths, Bond Angles, and Torsion Angles

Disclaimer: As of the writing of this guide, the single-crystal X-ray diffraction data for this compound is not publicly available. The following table presents representative geometric parameters based on published crystal structures of closely related Schiff bases. These values provide a reliable estimation of the molecular geometry.

Table 2: Representative Geometric Parameters for the Core Structure of this compound (Based on Analogs)

| Parameter | Bond/Atoms | Typical Value |

| Bond Lengths (Å) | ||

| C=N (imine) | 1.27 - 1.29 | |

| N-C (aniline) | 1.42 - 1.44 | |

| C-C (aromatic) | 1.37 - 1.40 | |

| C=O (acetyl) | 1.22 - 1.24 | |

| Bond Angles (°) | ||

| C-C=N | 120 - 122 | |

| C=N-C | 118 - 121 | |

| Torsion Angles (°) | ||

| C-C-N=C | 175 - 180 | |

| C-N=C-C | 175 - 180 |

A key feature of N-benzylideneaniline derivatives is their non-planar conformation. The two aromatic rings are twisted with respect to each other. The dihedral angle between the mean planes of the butoxy-substituted phenyl ring and the acetylaniline ring is expected to be in the range of 40-60°. This twist is a result of steric hindrance between the ortho-hydrogen atoms of the aniline ring and the hydrogen atom of the azomethine group.

Computational Insights (Based on Analogs)

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and properties of molecules.[4] For this compound, DFT studies would likely reveal:

-

Optimized Geometry: Confirmation of the non-planar structure with a significant dihedral angle between the phenyl rings.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich butoxybenzylidene moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the electron-accepting acetylaniline part of the molecule. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's electronic properties and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. Negative potential (red/yellow) would be expected around the oxygen atoms of the butoxy and acetyl groups and the nitrogen atom of the imine, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms.

Crystal Structure and Intermolecular Interactions

The arrangement of molecules in the solid state, or the crystal structure, is governed by a delicate balance of intermolecular forces.

Crystal Packing (Hypothetical, based on analogs)

Based on the crystal structures of similar Schiff bases, this compound is likely to adopt a packing motif that maximizes van der Waals interactions. This could involve a layered or herringbone arrangement of the molecules. The long molecular axis would likely be aligned in a parallel or anti-parallel fashion to facilitate these interactions.

Intermolecular Interactions

The supramolecular architecture of the crystal is stabilized by a network of weak non-covalent interactions. For this molecule, the following interactions are anticipated:

-

C-H···O Hydrogen Bonds: The hydrogen atoms of the aromatic rings and the butoxy chain can form weak hydrogen bonds with the oxygen atoms of the acetyl and butoxy groups of neighboring molecules.

-

C-H···π Interactions: The electron-rich π-systems of the aromatic rings can interact with the hydrogen atoms of adjacent molecules.

-

π-π Stacking: The aromatic rings of neighboring molecules may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.

Caption: Potential intermolecular interactions in the crystal lattice.

Structure-Property Relationship

The molecular structure of this compound is intrinsically linked to its liquid crystalline properties and potential applications.

-

Liquid Crystallinity: The elongated, rod-like shape of the molecule, arising from the para-substituted aromatic rings and the rigid azomethine linker, is a prerequisite for the formation of mesophases. The flexible butoxy chain at one end and the polar acetyl group at the other contribute to the fine-tuning of the intermolecular forces that stabilize the liquid crystalline state over a specific temperature range.

-

Relevance to Drug Development: As a Schiff base, this molecule is part of a chemical class with well-documented biological activities. The imine group is known to be involved in various biological reactions. While this specific molecule may not be a drug candidate itself, its structural motifs and synthetic accessibility make it and its derivatives interesting for screening in drug discovery programs. The butoxy and acetyl groups can be readily modified to explore structure-activity relationships.

Methodologies: A Deeper Dive

Understanding the molecular structure of a compound like this compound relies on a combination of experimental and computational techniques.

Single-Crystal X-ray Diffraction Workflow

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Caption: Workflow for single-crystal X-ray diffraction.

Protocol Steps:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data is processed to obtain a set of unique reflections with their intensities.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined to achieve the best fit between the calculated and observed diffraction data.

-

Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability, and a detailed analysis of bond lengths, angles, and intermolecular interactions is performed.

Computational Chemistry Protocol (DFT)

DFT calculations provide valuable insights into the electronic structure and properties that are complementary to experimental data.

Typical Workflow:

-

Building the Initial Structure: A 3D model of the molecule is constructed using molecular modeling software.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to simulate the IR spectrum.

-

Property Calculations: Various electronic properties, such as HOMO-LUMO energies, MEP, and dipole moment, are calculated on the optimized geometry.

Conclusion

This compound is a significant example of a Schiff base liquid crystal. Its molecular structure, characterized by a non-planar arrangement of two substituted phenyl rings linked by an azomethine bridge, is the foundation of its mesomorphic behavior. While a definitive crystal structure remains to be reported, analysis of analogous compounds provides a clear and detailed picture of its likely molecular geometry and the nature of the intermolecular forces that govern its solid-state packing. The combination of a rigid core with flexible and polar terminal groups makes it and its derivatives versatile building blocks for advanced materials and potentially for the development of novel therapeutic agents. Further research, particularly the determination of its single-crystal structure, would be invaluable in fully elucidating its structure-property relationships.

References

- Vertex AI Search. (2024). Review on drug synthesis based on schiff base.

- Vertex AI Search. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher.

- Vertex AI Search. (2022). Biological applications of Schiff bases: An overview. GSC Online Press.

- Vertex AI Search. (n.d.). This compound. MySkinRecipes.

- Vertex AI Search. (n.d.). 4'-n-butoxybenzylidene-4-acetylaniline(17224-18-9)ir1. ChemicalBook.

- Vertex AI Search. (n.d.). N-(4-Methoxybenzylidene)-4-butylaniline. Smolecule.

- Vertex AI Search. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. NIH.

- Vertex AI Search. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline.

- Vertex AI Search. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY.

Sources

- 1. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

A Technical Guide to Schiff Base Liquid Crystals: Synthesis, Characterization, and Applications

Abstract

Schiff base liquid crystals represent a cornerstone in the field of stimuli-responsive materials, merging the synthetic accessibility and structural rigidity of imines with the unique anisotropic properties of liquid crystals. This guide provides an in-depth exploration of the core principles governing these materials, tailored for researchers, scientists, and professionals in drug development. We will dissect the causal relationships between molecular structure and mesomorphic behavior, provide validated experimental protocols for synthesis and characterization, and explore their burgeoning applications, particularly in biosensing and drug delivery. This document is structured to serve as a practical, field-proven resource, grounding theoretical concepts in tangible experimental methodologies and data.

Foundational Concepts: A Tale of Two Moieties

The remarkable properties of Schiff base liquid crystals arise from the synergistic combination of two key chemical features: the liquid crystal phase and the Schiff base (or azomethine) linkage.

1.1 The Liquid Crystalline State: Order in Fluidity Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1][2] Molecules in a liquid crystal phase, known as mesogens, possess a degree of orientational order but lack long-range positional order.[3] For the calamitic (rod-like) mesogens typical of Schiff bases, this orientational order is crucial, leading to anisotropic physical properties—meaning their properties, such as refractive index or dielectric constant, are directionally dependent.[1][3] This anisotropy is the very foundation of their utility in displays and sensors.

1.2 The Schiff Base Linkage: A Molecular Scaffold First discovered by Hugo Schiff in 1864, a Schiff base is a compound containing an imine or azomethine group (-C=N-).[4][5] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5][6] From a structural standpoint, the imine linkage offers several advantages for designing mesogens:

-

Rigidity and Linearity: The C=N double bond provides a rigid, linear segment that helps maintain the overall rod-like shape of the molecule, a prerequisite for forming liquid crystal phases.[7]

-

Enhanced Polarizability: The double bond and the lone pair of electrons on the nitrogen atom contribute to the molecule's overall polarizability, which strengthens intermolecular interactions and stabilizes the mesophase.[4][8]

-

Synthetic Versatility: The synthesis is generally straightforward, allowing for the easy incorporation of various terminal and lateral functional groups to fine-tune the material's properties.[9]

The fusion of these two concepts yields molecules that are synthetically tunable, structurally robust, and capable of self-assembling into ordered, yet fluid, mesophases.

Synthesis of Schiff Base Liquid Crystals: A Validated Protocol

The cornerstone of Schiff base synthesis is the condensation reaction between an aromatic aldehyde and an aromatic amine. The simplicity of this reaction allows for the creation of a vast library of compounds with tailored properties.

2.1 General Reaction Scheme

The reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, and performed in a solvent like absolute ethanol. The equilibrium is driven forward by the removal of water, often through refluxing.

Diagram: General Synthesis of a Schiff Base Liquid Crystal

Caption: Condensation reaction of an aldehyde and amine to form a Schiff base.

2.2 Detailed Experimental Protocol: Synthesis of N-(4-methoxybenzylidene)-4'-butylaniline (MBBA)

This protocol describes the synthesis of a classic and well-studied Schiff base liquid crystal, MBBA.

Materials:

-

4-Butylaniline (1.0 eq)

-

4-Methoxybenzaldehyde (p-anisaldehyde) (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer.

Methodology:

-

Reactant Dissolution: Dissolve 4-butylaniline (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Aldehyde Addition: In a separate beaker, dissolve 4-methoxybenzaldehyde (1.0 eq) in absolute ethanol. Add this solution dropwise to the stirring amine solution at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) for 4-5 hours. Causality Note: Heating provides the activation energy for the reaction and helps remove the water byproduct, driving the equilibrium towards the product.

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from absolute ethanol until a constant melting point is achieved. Causality Note: Recrystallization is a critical purification step. The desired compound is soluble in the hot solvent but precipitates upon cooling, leaving impurities behind in the solution.

-

-

Verification: Dry the purified crystals under vacuum. The purity and identity of the compound must be confirmed by the characterization techniques described in the next section.

Characterization: A Multi-faceted Approach

No synthesis is complete without rigorous characterization to confirm the molecular structure and elucidate the material's physical properties. This process is a self-validating system, where results from different techniques must converge to provide a complete picture.

Diagram: Characterization Workflow

Caption: A typical workflow for the characterization of Schiff base liquid crystals.

3.1 Structural Confirmation

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first line of analysis. The key verification is the disappearance of the N-H stretching bands from the primary amine and the C=O stretching band from the aldehyde, coupled with the appearance of a strong absorption band for the imine (C=N) group, typically around 1610-1630 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural proof. In ¹H NMR, the appearance of a singlet at δ 8.0-9.0 ppm is characteristic of the azomethine proton (-CH=N-).[10] ¹³C NMR will show a corresponding signal for the imine carbon around δ 150-160 ppm.

3.2 Thermal and Mesomorphic Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and their associated enthalpy changes.[1] A sample is heated and cooled at a controlled rate, and the heat flow difference between the sample and a reference is measured. Endothermic peaks on heating correspond to transitions like crystal-to-liquid crystal and liquid crystal-to-isotropic liquid (the clearing point). Exothermic peaks on cooling show the reverse transitions.[4][10]

-

Polarized Optical Microscopy (POM): POM is the primary tool for identifying the specific type of liquid crystal phase (e.g., nematic, smectic).[1][11] The sample is placed on a hot stage between two crossed polarizers. Anisotropic liquid crystal phases are birefringent and will rotate the plane of polarized light, appearing bright and often exhibiting characteristic textures.[3] Isotropic liquids and cubic phases appear dark. For example, the nematic phase is often identified by its thread-like "schlieren" texture.[3]

| Technique | Primary Purpose | Key Observable |

| FTIR | Functional group identification | Appearance of C=N stretch (~1625 cm⁻¹) |

| ¹H NMR | Definitive structure proof | Singlet for -CH=N- proton (δ 8.0-9.0 ppm) |

| DSC | Determine transition temperatures | Endothermic/Exothermic peaks at phase changes |

| POM | Identify mesophase type | Optical textures (e.g., schlieren, fan) |

| Table 1: Summary of key characterization techniques. |

Structure-Property Relationships: The Art of Molecular Engineering

The mesomorphic properties of Schiff base liquid crystals are not random; they are a direct consequence of molecular architecture. Understanding these relationships allows for the rational design of materials with specific transition temperatures, phase types, and stabilities.

-

Effect of Terminal Alkyl Chains: Increasing the length of flexible terminal alkyl or alkoxy chains generally depresses the melting point.[11] It also tends to promote the formation of more ordered smectic phases over nematic phases, as the chains encourage a layered packing arrangement.[3]

-

Influence of Central Linkage: The Schiff base (-CH=N-) linkage is critical. Its orientation can dramatically affect mesomorphism. Reversing the linkage can lead to a complete loss of liquid crystalline properties in some systems.[12][13]

-

Impact of Lateral Substituents: Adding a substituent (like a fluoro or chloro group) to the side of the molecular core increases the breadth of the molecule. This typically lowers the clearing point and can disrupt the formation of ordered phases. However, polar lateral groups can also modify the dielectric anisotropy, which is important for electro-optical applications.[14]

Applications in Biosensing and Drug Development

While historically significant in display technologies, the true potential of Schiff base liquid crystals for the target audience lies in their application as highly sensitive responsive materials.

5.1 Liquid Crystal-Based Biosensors The principle behind LC biosensors is that a molecular event at an interface can trigger a macroscopic change in the orientation of the liquid crystal molecules, leading to a visible optical signal.[2][15]

Diagram: LC Biosensor Mechanism

Caption: Analyte binding disrupts LC alignment, causing an optical change.

Schiff bases can be designed with specific terminal groups that act as receptors for target analytes (e.g., proteins, enzymes, metal ions).[2][16] When the analyte binds to the Schiff base at an aqueous/LC interface, it disrupts the delicate ordering of the liquid crystal molecules near the surface. This local disruption propagates through the bulk material, causing a shift from an ordered (e.g., homeotropic, appearing dark under POM) to a disordered (e.g., planar, appearing bright) state.[2] This provides a simple, label-free, and highly amplified method of detection.

5.2 Drug Delivery Systems The self-assembly and stimuli-responsive nature of Schiff base liquid crystals make them intriguing candidates for smart drug delivery vehicles. The imine bond in some Schiff bases is susceptible to hydrolysis at the lower pH found in tumor microenvironments or within endosomes. This pH-sensitivity can be exploited to create nanocarriers (e.g., liquid crystalline nanoparticles) that are stable in the bloodstream (pH 7.4) but release their therapeutic payload upon reaching the acidic target site. Furthermore, some Schiff bases possess inherent biological activities, including antimicrobial and anti-inflammatory properties, which could provide synergistic therapeutic effects.[5][6]

Conclusion and Future Outlook

Schiff base liquid crystals are a mature yet continually evolving class of materials. Their synthetic simplicity, coupled with the profound impact of subtle structural modifications on their mesomorphic and physical properties, ensures their continued relevance. For researchers in the life sciences, the frontier lies in designing increasingly sophisticated Schiff base systems for biosensing and targeted drug delivery. The development of novel mesogens with enhanced biocompatibility, specific biological recognition capabilities, and multi-stimuli responsiveness (e.g., to light and pH) will undoubtedly pave the way for next-generation diagnostics and therapeutics.[17]

References

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PubMed Central. [Link]

-

Shirodkar, M. J., Bhat, K. S., et al. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports. [Link]

-

Full article: Synthesis and characterization of novel swallow-tailed Schiff base liquid crystals. (2022). Taylor & Francis Online. [Link]

-

Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. (2014). Hindawi. [Link]

- Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences.

-

SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE LIQUID CRYSTALS WITH DISPERSED ZnO NANOPARTICLES-OPTICAL PROPERTIES. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. (n.d.). World Journal of Environmental Biosciences. [Link]

-

Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. (n.d.). ProQuest. [Link]

-

Simple computational chemistry: Structural properties of nematic Schiff bases and prediction of their thermal stability by polarizability anisotropy computed via DFT. (2018). ResearchGate. [Link]

-

Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals. (2008). ResearchGate. [Link]

-

Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. (2014). Semantic Scholar. [Link]

-

Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. (2021). MDPI. [Link]

-

New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. (n.d.). Taylor & Francis Online. [Link]

-

Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. (2017). RSC Publishing. [Link]

-

Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. (2021). PubMed Central. [Link]

-

Synthesis and Characterization, and Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. (2018). ResearchGate. [Link]

-

Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. (2022). PubMed Central. [Link]

-

Biological applications of Schiff bases: An overview. (2022). GSC Online Press. [Link]

-

Raju, S. K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

-

Applications of liquid crystals in biosensing. (2021). RSC Publishing. [Link]

-

Applications of liquid crystals in biosensing. (2021). Researcher.Life. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. environmentaljournals.org [environmentaljournals.org]

- 5. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation - ProQuest [proquest.com]

- 12. [PDF] Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals | Semantic Scholar [semanticscholar.org]

- 15. Applications of liquid crystals in biosensing - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Thermal properties of N-(4-Butoxybenzylidene)-4-acetylaniline

An In-depth Technical Guide to the Thermal Properties of N-(4-Butoxybenzylidene)-4-acetylaniline

Foreword: The Rationale of Investigation

This compound belongs to the Schiff base class of organic compounds, which are renowned for their rich thermotropic liquid crystalline behavior. The unique molecular architecture, characterized by a rigid core of two phenyl rings linked by an azomethine (-CH=N-) group and flexible terminal chains, gives rise to intermediate states of matter, or mesophases, between the crystalline solid and the isotropic liquid state.[1][2] Understanding the thermal properties of this specific molecule is paramount for its potential application in fields requiring precise thermal responsiveness, such as in display technologies, sensors, and advanced material science.

This guide provides a comprehensive technical overview of the synthesis, characterization, and in-depth thermal analysis of this compound. It is designed for researchers and professionals in materials science and drug development, offering not just protocols, but the causal scientific reasoning behind the experimental choices.

Synthesis and Structural Verification

The synthesis of this compound is achieved via a classical Schiff base condensation reaction. This reaction forms the characteristic imine linkage by reacting an aromatic aldehyde with a primary aromatic amine, with the concurrent elimination of water.[3]

Synthesis Protocol

This protocol details the one-pot synthesis of this compound from its precursors, 4-butoxybenzaldehyde and 4-acetylaniline.

Materials:

-

4-Butoxybenzaldehyde (1 equivalent)

-

4-Acetylaniline (1 equivalent)

-

Absolute Ethanol (reaction solvent)

-

Glacial Acetic Acid (catalyst)

Step-by-Step Procedure:

-

Reactant Dissolution: Dissolve 1 equivalent of 4-butoxybenzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Amine: To this stirring solution, add 1 equivalent of 4-acetylaniline.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the amine.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution. The cooling process may be completed in an ice bath to maximize yield.

-

Isolation and Purification: Isolate the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. Further purification is critical and is best achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a high-purity crystalline product.[4]

Structural Characterization

Before thermal analysis, the identity and purity of the synthesized compound must be unequivocally confirmed using standard spectroscopic techniques.[5][6]

-

FT-IR Spectroscopy: Confirms the formation of the imine bond (C=N stretch, typically ~1625 cm⁻¹) and the disappearance of the primary amine (N-H) and aldehyde (C=O) stretches from the starting materials.

-

¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the molecular structure, confirming the chemical environment of each proton and carbon atom and ensuring the absence of impurities.[5]

Core Methodologies for Thermal Analysis

The investigation of thermotropic liquid crystals relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic data and Polarized Optical Microscopy (POM) for visual phase identification.[1][7][8]

Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the definitive method for determining the temperatures and enthalpy changes associated with phase transitions.[9]

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of the purified this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan serves as the reference.

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium).

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above its expected clearing point (e.g., 150°C) at a controlled rate of 10°C/min. This scan removes any prior thermal history of the sample.

-

First Cooling Scan: Cool the sample at a controlled rate of 10°C/min back to room temperature. This scan reveals the temperatures of liquid crystalline phase formation from the isotropic liquid.

-

Second Heating Scan: Heat the sample again at 10°C/min. The data from this second heating scan is typically used for analysis, as it represents the thermal behavior of a sample with a consistent thermal history.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks on heating correspond to transitions such as melting (Crystal → Mesophase or Isotropic) and clearing (Mesophase → Isotropic). Exothermic peaks on cooling correspond to the reverse transitions. The peak onset temperature is taken as the transition temperature (T), and the integrated peak area provides the enthalpy of transition (ΔH).

The following diagram illustrates the logical workflow for comprehensive thermal analysis.

Polarized Optical Microscopy (POM): Visualizing Mesophases

POM is an indispensable tool for the definitive identification of liquid crystal phases. Each type of mesophase (e.g., nematic, smectic A, smectic C) exhibits a characteristic optical texture when viewed between crossed polarizers.

Experimental Protocol for POM Analysis:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Position the slide on a calibrated hot stage connected to a temperature controller.

-

Observation on Heating: Slowly heat the sample while observing it through the microscope with crossed polarizers.

-

Texture Identification:

-

Upon melting from the crystalline phase, the field of view will become bright, indicating the formation of an anisotropic liquid crystal phase.

-

A nematic phase is typically identified by a "Schlieren" or "marbled" texture.

-

Smectic phases show different textures, such as "focal-conic" or "fan-shaped" textures.[1]

-

-

Clearing Point: Continue heating until the field of view becomes completely dark. This is the clearing point, or the transition to the isotropic liquid (TNI), which should correlate with the final endothermic peak observed in the DSC scan.

-

Observation on Cooling: Slowly cool the sample from the isotropic liquid and observe the formation of textures as the mesophases appear. This can help confirm the nature of the transitions observed in the DSC cooling scan.

Expected Thermal Behavior and Data Presentation

While precise transition temperatures for this compound must be determined empirically, we can predict its behavior based on its molecular structure and data from analogous Schiff base compounds. The compound is expected to be a thermotropic liquid crystal, exhibiting at least one mesophase between its solid and liquid states.

The following diagram illustrates the relationship between temperature and the expected phase transitions.

Tabulation of Thermodynamic Data

All quantitative data obtained from DSC should be summarized in a clear, tabular format. The entropy of transition (ΔS) can be calculated using the equation ΔS = ΔH/T, where T is the transition temperature in Kelvin.

Table 1: Illustrative Thermal Data from Second DSC Heating Scan

| Transition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS, J/mol·K) |

|---|---|---|---|---|

| Crystal → Nematic | TBD | TBD | TBD | TBD |

| Nematic → Isotropic | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

For context, a similar well-studied liquid crystal, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), exhibits a crystal-to-nematic transition around 22°C and a nematic-to-isotropic transition (clearing point) around 48°C.[4] The butoxy and acetyl groups on the target compound will influence these temperatures, but the pattern of transitions is expected to be similar.

Conclusion

This guide has outlined the essential framework for the synthesis and comprehensive thermal characterization of this compound. By systematically applying the detailed protocols for chemical synthesis, spectroscopic verification, Differential Scanning Calorimetry, and Polarized Optical Microscopy, researchers can obtain reliable and reproducible data on its phase transition temperatures, thermodynamic parameters, and mesophase identification. This foundational knowledge is the critical first step in exploring the potential of this and other novel Schiff base compounds for advanced material applications.

References

-

Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. MDPI. [Link]

-

Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports. [Link]

-

Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. Molecular Crystals and Liquid Crystals. [Link]

-

Synthesis of new liquid crystal Schiff's bases bearing ester moiety, DFT calculation and mesomorphic studies. ResearchGate. [Link]

-

Effects of terminal substituents on mesomorphic properties of Schiff base – ester mesogens and DFT calculations. Liquid Crystals. [Link]

-

Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. [Link]

-

The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. National Institutes of Health (NIH). [Link]

-

The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA)... ResearchGate. [Link]

-

Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Oriental Journal of Chemistry. [Link]

-